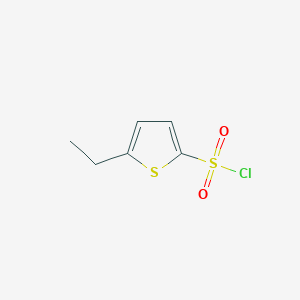

Ethyl 5-(4-methylphenyl)-5-oxovalerate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

This involves using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions for each reaction, the mechanism, and the products formed .Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, and stability. It also includes spectroscopic properties (UV-Vis, IR, NMR, etc.) and any characteristic reactions .Aplicaciones Científicas De Investigación

Organic Peroxides Synthesis : Ethyl 5-(4-methylphenyl)-5-oxovalerate is involved in the reaction of hydrogen peroxide with ethyl 4-oxovalerate, yielding ethyl 4,4-dihydroperoxyvalerate. This process is notable in the synthesis of organic peroxides, highlighting the compound's relevance in organic chemistry (Cubbon & Hewlett, 1968).

Thermodynamic Properties in Tetrahydropyrimidine Derivatives : Research on tetrahydropyrimidine derivatives, which include ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, focuses on their combustion energies, enthalpies of formation, and thermodynamic properties. These properties are essential for understanding the energy potential and stability of these compounds in various applications (Klachko et al., 2020).

Chemical Reactivity and Derivative Formation : The compound's reactivity with monosubstituted hydrazines is studied, leading to the formation of various pyrazole derivatives. This showcases its utility in creating diverse chemical structures for potential applications in pharmaceuticals and materials science (Kurihara et al., 1980).

Synthesis of Chiral α-Hydroxy-γ-Butyrolactone : Ethyl 5-(4-methylphenyl)-5-oxovalerate plays a role in the asymmetric hydrogenation of ethyl 2,4-dioxovalerate, leading to the synthesis of chiral α-hydroxy-γ-butyrolactone. This process is significant in the field of stereochemistry and the synthesis of chiral compounds (Blandin et al., 1998).

Antitumor Activity Studies : The compound is associated with the synthesis of specific pyridine derivatives, which have shown potential as antimitotic agents, demonstrating antitumor activity in mice. This application is critical for the development of new anticancer drugs (Temple et al., 1992).

Corrosion Inhibition in Mild Steel : Pyranpyrazole derivatives, synthesized from compounds like ethyl 5-(4-methylphenyl)-5-oxovalerate, are investigated as corrosion inhibitors for mild steel. This application is vital for industrial processes and the protection of metal structures (Dohare et al., 2017).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 5-(4-methylphenyl)-5-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-3-17-14(16)6-4-5-13(15)12-9-7-11(2)8-10-12/h7-10H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFQBLTUWFXVZLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC=C(C=C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00501481 |

Source

|

| Record name | Ethyl 5-(4-methylphenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00501481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(4-methylphenyl)-5-oxovalerate | |

CAS RN |

42482-94-0 |

Source

|

| Record name | Ethyl 5-(4-methylphenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00501481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![O-[(3-Pyridyl)methyl]hydroxylamine](/img/structure/B1314999.png)

![2-Phenylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B1315003.png)